REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[CH:4][C:3]=1[N+:15]([O-])=O>[Cl-].[NH4+].CO.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]2)=[CH:4][C:3]=1[NH2:15] |f:1.2|
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Name
|
|
Quantity
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3.54 g
|
Type
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reactant
|
Smiles
|
BrC1=C(C=C(C=C1)N1CCN(CC1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for a further 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
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Type
|
CUSTOM
|
Details
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partitioned between water and 3% methanol in dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with methanol and dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1CCN(CC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |